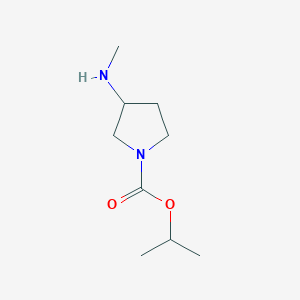

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-4-8(6-11)10-3/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJKGRHBRIKLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

- Pyrrolidine derivatives bearing a free or protected amine group

- Methylamine or methylamino-substituted pyrrolidine precursors

- Isopropyl chloroformate or related chloroformate reagents for carbamate formation

Stepwise Synthesis

Step 1: Introduction of the Methylamino Group at the 3-Position of Pyrrolidine

- This is often achieved via nucleophilic substitution or reductive amination on a 3-substituted pyrrolidine intermediate.

- Literature indicates reductive amination of pyrrolidine-3-carboxaldehyde with methylamine, followed by reduction, as a common route.

- Alternative methods include ring-closure reactions from amino acid derivatives with methylamine, followed by reduction steps.

Step 2: Carbamate Formation

- The free amine on the pyrrolidine nitrogen is reacted with isopropyl chloroformate under mild conditions to form the isopropyl carbamate.

- This reaction proceeds typically in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.

- The reaction is usually catalyzed or assisted by a base, such as triethylamine, to neutralize the released hydrochloric acid.

Detailed Research Findings and Reaction Conditions

- The reductive amination step can be optimized by controlling temperature and pH to favor the desired stereochemistry and minimize racemization.

- Carbamate formation requires careful temperature control to prevent decomposition of isopropyl chloroformate and side reactions.

Alternative and Related Synthetic Routes

- Some patents describe enantioselective hydrogenation methods to prepare pyrrolidine-3-carboxylic acid derivatives, which can be precursors for the methylamino substituted pyrrolidine.

- Ring closure reactions involving amino acids and methylamine under reflux conditions in organic solvents (e.g., toluene, xylene) can yield intermediates convertible to the target compound after reduction and carbamate formation.

- The use of sodium borohydride and dimethyl sulfate in tetrahydrofuran under inert atmosphere is reported for related pyrrolidine derivatives synthesis, highlighting the importance of inert conditions and temperature control.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination + Carbamate Formation | Pyrrolidine-3-carboxaldehyde | Methylamine, NaBH4, Isopropyl chloroformate, Et3N | Room temp to 0°C, inert solvent | High yield, straightforward, scalable | Requires control of stereochemistry |

| Ring Closure of Amino Acid + Reduction + Carbamate Formation | Malic acid + Methylamine | Sodium borohydride, Dimethyl sulfate, Isopropyl chloroformate | Reflux, inert atmosphere, low temp | Economical, enantioselective potential | Multi-step, requires purification |

| Enantioselective Hydrogenation of Pyrrolidine-3-carboxylic Acid | Halogen-aryl pyrrolidine derivatives | Catalysts, H2 | Moderate temp & pressure | High enantiomeric purity | Requires specialized catalysts |

Notes on Purification and Characterization

- Purification typically involves extraction, crystallization, or chromatography to isolate the carbamate product with high purity.

- Characterization is done by NMR, MS, and IR spectroscopy to confirm the structure and purity.

- Enantiomeric purity is assessed by chiral HPLC or optical rotation measurements when stereochemistry is critical.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate has found applications in various scientific fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Methylethanolamine

Pyrrolidine

Isopropyl esters

Methylamino derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylate side chain and a methylamino group. The molecular formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. The structural configuration contributes to its interaction with biological targets.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with the central nervous system, particularly in modulating neurotransmitter systems. For instance, studies on related pyrrolidine derivatives have shown their potential as inhibitors of enoyl acyl carrier protein reductase (InhA), an enzyme crucial for fatty acid synthesis in Mycobacterium tuberculosis, suggesting antimicrobial properties alongside neuropharmacological effects .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Neuropharmacological | Not specified | |

| Pyrrolidine carboxamides | InhA inhibition | 5.55 | |

| Related pyrrolidine derivatives | Antimicrobial | <5.96 |

Antimicrobial Properties

The compound's structural attributes allow it to function as an inhibitor of key enzymes involved in bacterial metabolism. The SAR studies indicate that modifications to the pyrrolidine ring can enhance or diminish the inhibitory activity against various microbial targets. For example, certain substitutions have been shown to increase potency against Mycobacterium tuberculosis by improving binding affinity to InhA .

Study on Inhibition of InhA

In a high-throughput screening campaign, several pyrrolidine derivatives were tested for their ability to inhibit InhA. Among these, this compound demonstrated promising activity, leading researchers to explore its potential as a scaffold for developing new antimicrobial agents . The study emphasized that only specific enantiomers exhibited significant activity, highlighting the importance of stereochemistry in drug design.

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological effects of related compounds. It was found that certain derivatives could enhance cognitive function by inhibiting insulin-regulated aminopeptidase (IRAP), which is linked to memory processes. The findings suggest that compounds like this compound may offer therapeutic benefits for cognitive disorders .

Q & A

Q. How is Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate structurally characterized, and what are its key identifiers?

The compound is identified by its IUPAC name, molecular formula (C₁₀H₂₀N₂O₂), and molecular weight (200.28 g/mol). Key identifiers include CAS numbers 454712-26-6 and 199336-83-9. Structural confirmation employs techniques like NMR (¹H/¹³C), FTIR, and mass spectrometry. The tert-butyl carbamate group and methylamino-pyrrolidine core are critical for its reactivity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

To prevent degradation, the compound should be stored at 4°C in a refrigerator, protected from moisture and light. Long-term storage under inert atmosphere (e.g., argon) is advised to preserve the tert-butyloxycarbonyl (Boc) group’s integrity .

Q. What synthetic methodologies are commonly used to prepare this compound?

The synthesis typically involves Boc protection of 3-(methylamino)pyrrolidine using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃). Solvents like dichloromethane or THF are used, with reaction monitoring via TLC or HPLC to ensure completion .

Advanced Research Questions

Q. How does the methylamino group influence reactivity in nucleophilic substitution or amide bond formation?

The methylamino group acts as a nucleophile, participating in reactions with electrophiles like acyl chlorides or activated esters. For amide bond formation, carbodiimides (e.g., EDC·HCl) or coupling agents (HOBt/DCC) are used to activate carboxylic acids. Reaction conditions (pH, solvent polarity) are optimized to avoid Boc group cleavage .

Q. What strategies are employed to assess its role in enzyme inhibition studies?

In vitro assays (e.g., fluorescence polarization, SPR) evaluate binding affinity to target enzymes like kinases or proteases. Competitive inhibition is tested by varying substrate and inhibitor concentrations. Molecular docking complements experimental data to predict binding modes .

Q. How do structural modifications (e.g., halogenation) impact bioavailability and membrane permeability?

Introducing halogens (e.g., Cl, I) at specific positions enhances lipophilicity, improving blood-brain barrier penetration. LogP values and permeability are assessed via PAMPA or Caco-2 assays. Substituent steric effects are modeled using computational tools like Schrödinger’s QikProp .

Q. What advanced analytical techniques resolve enantiomeric purity in chiral derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or SFC separates enantiomers. Optical rotation and X-ray crystallography confirm absolute configuration. For diastereomers, 2D NMR (NOESY) identifies spatial arrangements .

Q. How can computational modeling predict interactions with biological targets?

Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) model ligand-receptor complexes. Free-energy perturbation (FEP) calculations quantify binding affinities. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with catalytic residues) .

Q. What methodologies optimize substituent effects on biological activity?

Structure-activity relationship (SAR) studies systematically vary substituents (e.g., halogens, alkyl chains) on the pyrrolidine ring. In vitro cytotoxicity (MTT assay) and antimicrobial activity (MIC testing) are correlated with electronic (Hammett σ) and steric (Taft Es) parameters .

Q. How is the compound used in prodrug design or targeted delivery systems?

The Boc group is cleaved under acidic conditions (e.g., TFA/DCM) to release the free amine, enabling conjugation to drug carriers (e.g., PEGylated nanoparticles). Enzymatic cleavage (e.g., esterases) or pH-sensitive linkers facilitate site-specific release in tumor microenvironments .

Methodological Tables

Table 1: Analytical Techniques for Characterization

| Technique | Application | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirmation of methylamino and Boc groups | |

| Chiral HPLC | Enantiomeric resolution | |

| HRMS | Molecular weight validation |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | Prevents Boc hydrolysis |

| Temperature | 0–25°C | Minimizes side reactions |

| Coupling Agent | EDC·HCl/HOBt | Enhances amide formation |

Table 3: Comparative Bioactivity of Halogenated Derivatives

| Derivative | Substituent | IC₅₀ (Enzyme X) | LogP |

|---|---|---|---|

| Chloro | 5-Cl | 12 nM | 2.1 |

| Iodo | 5-I | 8 nM | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.